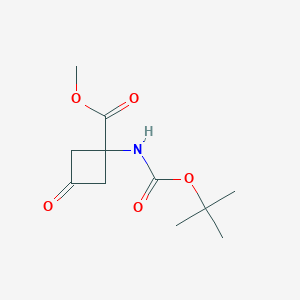

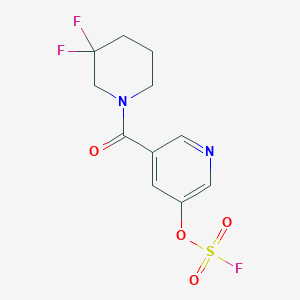

![molecular formula C23H20FN3O3S B2546741 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1260923-22-5](/img/structure/B2546741.png)

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide, is a structurally complex molecule that appears to be related to various pharmacologically relevant classes of compounds. The thieno[3,2-d]pyrimidin-1-yl moiety is a common feature in molecules with potential herbicidal and medicinal properties .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones has been reported to be achieved through a green approach, utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide . This method emphasizes step economy and reduced catalyst loading, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of related N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides has been achieved using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis . X-ray crystallography has been employed to determine the crystal structure of a related compound, revealing details such as intramolecular hydrogen bonding and the planarity of the thienopyridine ring .

Chemical Reactions Analysis

While specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of the thieno[2,3-d]pyrimidin-4(3H)-ones and related acetamides can be inferred. These compounds may undergo reactions typical of amides, such as hydrolysis, and can participate in hydrogen bonding due to the presence of amide NH groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of closely related compounds have been characterized. For instance, the crystal structure of a related thieno[3,2-d]pyrimidin-4(3H)-one derivative has been described, including its monoclinic space group, cell dimensions, and intramolecular hydrogen bonding . The herbicidal activity of similar N-phenoxyacetamide derivatives has been evaluated, indicating that these compounds have significant activity against dicotyledonous weeds .

Scientific Research Applications

Imaging Applications

Compounds within the same family have been utilized in the development of radioligands for positron emission tomography (PET) imaging. For instance, the synthesis of [18F]DPA-714, a compound designed for in vivo imaging of the translocator protein (18 kDa) with PET, highlights the relevance of fluorinated compounds in diagnostic imaging. The process involves a one-step reaction facilitating the synthesis of [18F]DPA-714 with high radiochemical purity, showcasing the compound's potential for neuroimaging applications (Dollé et al., 2008).

Antitumor Activities

Research on structurally related compounds has demonstrated selective antitumor activities. For example, a study on (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate revealed certain selective anti-tumor properties, suggesting a potential route for the development of cancer therapeutics (Xiong Jing, 2011).

TSPO Ligands and Neuroinflammation

Novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds, due to their high affinity for TSPO, are considered promising for the study of neuroinflammatory processes, further indicating the significance of such structures in neuroscience research (Damont et al., 2015).

Herbicidal Activity

Research into similar compounds has also explored their utility in agriculture, with studies on derivatives exhibiting significant herbicidal activity against various dicotyledonous weeds. This suggests potential agricultural applications for the chemical family to which the compound belongs (Wu et al., 2011).

properties

IUPAC Name |

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3S/c1-14-3-5-16(6-4-14)12-25-20(28)13-26-19-9-10-31-21(19)22(29)27(23(26)30)17-7-8-18(24)15(2)11-17/h3-11,19,21H,12-13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTPPAAPLJRVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

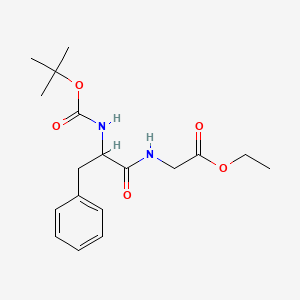

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)

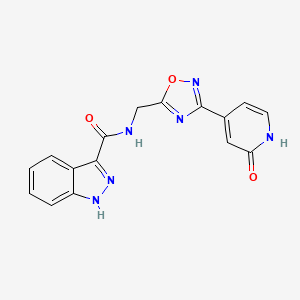

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)

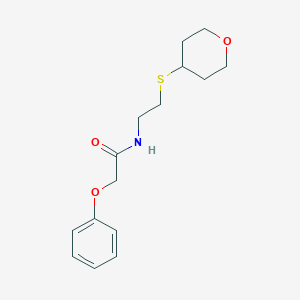

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)

![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)

![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)